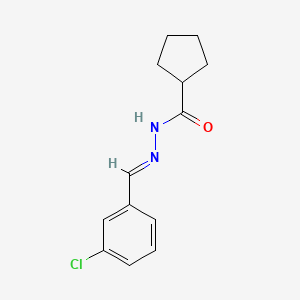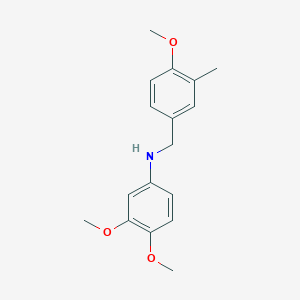![molecular formula C16H24N2O4S B4976588 methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-4-butylphenylsulfonamide piperazine or Boc-4-butylphenylsulfonamide.
作用机制
The exact mechanism of action of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. Additionally, this compound may interact with specific receptors or signaling pathways in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. Additionally, this compound has been reported to exhibit inhibitory effects on carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
实验室实验的优点和局限性
One advantage of using methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential as a scaffold for the development of novel drugs targeting specific biological pathways. Additionally, this compound has been reported to exhibit inhibitory effects on certain enzymes, making it a useful tool for studying their function and potential therapeutic applications. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various physiological processes. Finally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and biological pathways.
合成方法
The synthesis of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate involves a series of reactions. The starting material for this synthesis is 4-butylbenzenesulfonyl chloride, which is reacted with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with Boc anhydride to obtain the final compound, methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate.
科学研究应用
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been reported to exhibit inhibitory effects on certain enzymes such as monoamine oxidase and carbonic anhydrase, which are involved in various physiological processes. Additionally, this compound has shown potential as a scaffold for the development of novel drugs targeting specific biological pathways.
属性
IUPAC Name |
methyl 4-(4-butylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-5-14-6-8-15(9-7-14)23(20,21)18-12-10-17(11-13-18)16(19)22-2/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOCVUIYOKGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4976509.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B4976516.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4976520.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)


![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)


![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)